2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The trifluoromethyl group in this compound plays a significant role in enhancing its chemical stability and biological activity .
Preparation Methods
The synthesis of 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Formation of Acid Chloride: Benzamide is reacted with trifluoroacetic acid to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with the appropriate amine compound in the presence of a base to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to various receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be compared with other similar compounds, such as:
4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide: This compound has a similar structure but differs in the position of the trifluoromethyl group.
2-(trifluoromethyl)benzamide: Lacks the methoxy group, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Biological Activity
2-Methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with key biological targets, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The methoxy group contributes to its pharmacological properties, influencing both solubility and binding affinity to biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma) .
Case Study: In Vitro Anticancer Activity
A study evaluated the in vitro activity of several benzamide derivatives against a range of cancer cell lines. The results indicated that compounds with the trifluoromethyl substitution exhibited enhanced potency compared to their non-fluorinated counterparts. The IC50 values for selected derivatives are summarized in Table 1.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 5.2 |
This compound | HeLa | 4.8 |
Imatinib | K562 | <1 |
The mechanism by which this compound exerts its anticancer effects may involve inhibition of specific kinases associated with cancer proliferation. Studies suggest that compounds with similar structures can inhibit dipeptidyl peptidase-IV (DPP-IV) and other kinases, which play critical roles in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been shown to significantly enhance the biological activity of benzamide derivatives. SAR studies indicate that modifications at the benzene ring can lead to variations in potency. For example, altering substituents on the aromatic ring can improve selectivity for specific cancer types or reduce off-target effects .
Enzyme Inhibition
In addition to anticancer properties, this compound has been investigated for its potential as an inhibitor of DPP-IV, a target for managing diabetes mellitus. Compounds related to this scaffold have demonstrated promising inhibitory activity against DPP-IV, suggesting that they could be developed for dual therapeutic applications .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings indicate favorable pharmacokinetic properties with low toxicity profiles in preclinical models . Further investigations are needed to assess long-term effects and therapeutic windows.
Properties
IUPAC Name |
2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-8-3-2-7-12(13)14(20)19-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYKDRYRIBEUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.